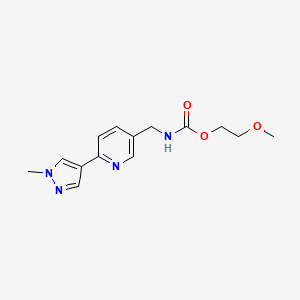

2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

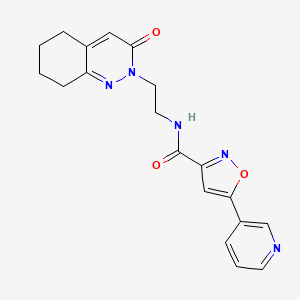

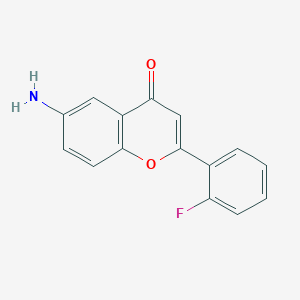

The compound “2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These types of structures are often found in pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole and pyridine rings as distinct, planar ring structures. The methoxyethyl and carbamate groups would be attached to specific carbon atoms in these rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the methoxyethyl and carbamate groups, as well as any other substituents on the pyrazole and pyridine rings .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their antibacterial, antifungal, and antiparasitic activities. For instance, the compound 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Antiprotozoal Activity

Imidazole-based compounds have shown promise as antiprotozoal agents. Notably, compound 13 exhibited potent in vitro antipromastigote activity, making it a potential candidate for combating protozoan infections .

Anticancer Potential

While not directly related to the mentioned compound, imidazole derivatives have been investigated for their antitumor properties. Researchers have explored their effects on cancer cell lines, including breast, lung, and colon cancer. However, further studies are needed to determine the specific impact of the compound .

Anti-Inflammatory Effects

Certain imidazole-containing compounds possess anti-inflammatory properties. These molecules may modulate inflammatory pathways and cytokine production, potentially aiding in the treatment of inflammatory diseases .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors. For instance, small-molecule urea derivatives were identified as novel inhibitors of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme involved in cellular metabolism and cancer progression .

Synthetic Applications

Imidazole serves as a versatile synthon in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Its reactivity allows for diverse functionalization, making it valuable in drug development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a 1h-pyrazol-4-yl moiety, have been reported to exhibit a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is reported to be high , which could potentially impact its bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and effectiveness. For instance, this compound is recommended to be stored at room temperature

properties

IUPAC Name |

2-methoxyethyl N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-18-10-12(9-17-18)13-4-3-11(7-15-13)8-16-14(19)21-6-5-20-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPGBYYVHOZXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)

![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)

![Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate](/img/structure/B2428854.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)